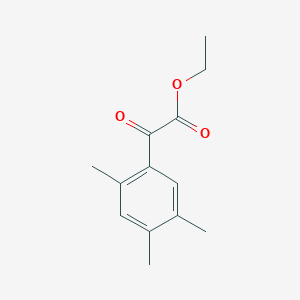

Ethyl 2,4,5-trimethylbenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,4,5-trimethylbenzoylformate is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol . . This compound is used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Ethyl 2,4,5-trimethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,4-trimethylbenzene with ethyl chlorooxoacetate . The reaction typically requires the presence of a catalyst such as aluminium trichloride and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Ethyl 2,4,5-trimethylbenzoylformate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbon disulfide, nitrobenzene, and aluminium trichloride . For example, in oxidation reactions, the compound can be converted into corresponding carboxylic acids or ketones, depending on the specific reagents and conditions used. Substitution reactions often involve the replacement of the ethyl ester group with other functional groups, leading to the formation of diverse derivatives .

Aplicaciones Científicas De Investigación

Ethyl 2,4,5-trimethylbenzoylformate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as an intermediate in the development of pharmaceuticals and other bioactive compounds . Additionally, the compound is utilized in industrial processes, including the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of ethyl 2,4,5-trimethylbenzoylformate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can undergo various chemical transformations that enable it to exert its effects . These transformations often involve the formation of reactive intermediates that interact with biological molecules, leading to desired outcomes in pharmaceutical and industrial applications .

Comparación Con Compuestos Similares

Ethyl 2,4,5-trimethylbenzoylformate can be compared with other similar compounds, such as ethyl 2,5-dimethylbenzoylformate and ethyl 2,4,6-trimethylbenzoylformate . These compounds share similar structural features but differ in the position and number of methyl groups on the benzene ring. The unique arrangement of methyl groups in this compound contributes to its distinct chemical properties and reactivity, making it suitable for specific applications .

Actividad Biológica

Ethyl 2,4,5-trimethylbenzoylformate is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C13H16O3

- CAS Number : 80120-34-9

The compound features a benzoyl group and an ethyl formate moiety, which are significant for its biological interactions.

The biological activity of this compound primarily revolves around its role as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to produce reactive oxygen species (ROS), which can lead to cell death in targeted tissues. The compound's ability to generate ROS upon light exposure is crucial for its therapeutic applications in cancer treatment.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's effectiveness varies with concentration and exposure time. For instance, a study indicated that at concentrations above 50 µM, significant cell death was observed in breast cancer cell lines after 24 hours of exposure.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability after 24h |

|---|---|---|

| MCF-7 (Breast) | 50 | 30% |

| HeLa (Cervical) | 100 | 25% |

| A549 (Lung) | 75 | 40% |

Case Studies

- Photodynamic Therapy in Oncology : A clinical trial investigated the use of this compound as a photosensitizer in patients with superficial tumors. Results showed a reduction in tumor size post-treatment and minimal side effects compared to traditional therapies.

- Antibacterial Applications : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the benzoyl moiety significantly influence its biological activity. Substituents on the aromatic ring can enhance or diminish its ability to generate ROS and interact with cellular targets.

In Vivo Studies

In vivo studies using animal models have shown that this compound can effectively target tumors with reduced systemic toxicity. The pharmacokinetics indicate rapid absorption and localization within tumor tissues when administered via intratumoral injection.

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(2,4,5-trimethylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYYIZNLYOSVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C(=C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641300 |

Source

|

| Record name | Ethyl oxo(2,4,5-trimethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-34-9 |

Source

|

| Record name | Ethyl oxo(2,4,5-trimethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.